Fmoc-NH-PEG12-CH2COOH

Catalog No.
S3405773
CAS No.
2291257-76-4
M.F
C41H63NO16
M. Wt
825.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-NH-PEG12-CH2COOH

CAS Number

2291257-76-4

Product Name

Fmoc-NH-PEG12-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C41H63NO16

Molecular Weight

825.9

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Fmoc-NH-PEG12-CH2COOH is a high-purity, monodisperse polyethylene glycol (PEG) derivative, classified as a heterobifunctional linker. It features two distinct terminal groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a carboxylic acid, separated by a discrete chain of 12 ethylene glycol units. This specific architecture makes it a key building block in applications requiring precise spatial control, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of well-defined antibody-drug conjugates (ADCs), and the controlled functionalization of surfaces and nanoparticles. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) workflows, while the hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

Substituting this compound with chemically similar but non-identical alternatives introduces critical performance and process-related failures. Using polydisperse PEG mixtures, a common cost-saving measure, results in heterogeneous final products with batch-to-batch variability, complicating analytical characterization and compromising reproducibility. Altering the defined PEG12 length to shorter or longer chains (e.g., PEG4 or PEG24) directly impacts the spatial distance between conjugated molecules, which is a critical optimization parameter for biological activity in systems like PROTACs. Furthermore, replacing the Fmoc protecting group with an alternative, such as Boc, renders the linker incompatible with established, mild, base-labile Fmoc solid-phase peptide synthesis (SPPS) protocols, forcing a complete and often detrimental redesign of the synthesis and deprotection strategy.

Ensures Product Homogeneity and Analytical Simplicity vs. Polydisperse Alternatives

Unlike polydisperse PEG linkers which are mixtures of various chain lengths, Fmoc-NH-PEG12-CH2COOH is a monodisperse compound with a defined molecular weight (Polydispersity Index, PDI = 1.0). The use of polydisperse PEGs (PDI > 1.0) in the synthesis of complex biologics like antibody-drug conjugates (ADCs) yields a heterogeneous mixture of final products, complicating purification and characterization. In contrast, using a monodisperse linker results in a single, identical molecular species, simplifying analytical validation (e.g., a single peak in mass spectrometry) and ensuring batch-to-batch consistency.

Evidence DimensionProduct Homogeneity (Polydispersity Index, PDI)
Target Compound DataPDI = 1.0 (single molecular species)
Comparator Or BaselinePolydisperse PEG Linkers (PDI > 1.0, a mixture of different chain lengths)
Quantified DifferenceResults in a single, characterizable final product versus a heterogeneous mixture requiring complex purification and analysis.
ConditionsSynthesis of antibody-drug conjugates (ADCs) or other complex bioconjugates.

This guarantees higher reproducibility and simplifies the analytical workflow required for regulatory approval and manufacturing scale-up.

Enables Linker Length Optimization for Maximal Biological Potency in PROTACs

The efficacy of a PROTAC is highly dependent on the linker length, which dictates the geometry of the ternary complex between the target protein, the E3 ligase, and the PROTAC itself. Studies systematically varying PEG linker length in chimeras have shown that both shorter and longer linkers can lead to reduced degradation activity. For example, in a study on Ribonuclease-targeting chimeras (RiboTACs), potency increased from PEG2 to PEG8 linkers, but then decreased with longer linkers like PEG10 and PEG12. This demonstrates that an optimal length exists for each target system. The availability of discrete length linkers, such as this PEG12 variant, is therefore essential for the empirical optimization required to achieve maximal target degradation (e.g., lowest DC50 value).

Evidence DimensionBiological Potency (Target Degradation)
Target Compound DataProvides a discrete 12-unit PEG length for systematic optimization of PROTAC activity.
Comparator Or BaselinePROTACs synthesized with shorter (e.g., PEG2, PEG4, PEG8) or longer PEG linkers.
Quantified DifferencePotency is highly sensitive to linker length; a PEG8 linker was optimal for LGALS1 degradation, while both shorter (PEG2-4) and longer (PEG10-12) linkers were less effective.
ConditionsCell-based assays measuring target protein or RNA degradation (e.g., Western Blot, RT-qPCR) by a series of PROTACs or RiboTACs with varying linker lengths.

Procuring a specific PEG length is not arbitrary; it is a critical step in a rational design process to maximize the therapeutic potential of a protein degrader.

Designed for Direct Integration into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflows

The N-terminal Fmoc protecting group is fundamental to the most common solid-phase peptide synthesis strategy, which relies on its removal under mild basic conditions (e.g., 20% piperidine in DMF). This compound is designed as a ready-to-use building block for this workflow. A comparator, such as an analogous Boc-NH-PEG12-COOH linker, would be incompatible. The Boc group requires harsh acidic conditions for removal (e.g., high concentrations of trifluoroacetic acid, TFA), which would prematurely cleave the peptide from many standard acid-labile resins (e.g., Wang or 2-CTC resins) and remove acid-labile side-chain protecting groups. The use of Fmoc-NH-PEG12-CH2COOH avoids this process incompatibility entirely.

Evidence DimensionChemical Process Compatibility
Target Compound DataFmoc group is labile to mild base (e.g., 20% piperidine), fully compatible with standard Fmoc/tBu SPPS.
Comparator Or BaselineBoc-protected linker (e.g., Boc-NH-PEG12-COOH), which requires strong acid (TFA) for deprotection.
Quantified Difference100% process compatibility vs. complete incompatibility, which would cause premature cleavage and failure of the synthesis.
ConditionsStandard Fmoc-based solid-phase peptide synthesis (SPPS) workflow using acid-labile resins.

This compound allows for the seamless incorporation of a PEG12 spacer into a peptide sequence using standard, widely adopted laboratory protocols and automated synthesizers without process redesign.

Systematic Optimization of PROTAC and Molecular Glue Linker Length

This linker is the right choice when developing novel PROTACs or molecular glues, where the distance between the target-binding and E3 ligase-binding moieties is a critical parameter for optimizing degradation efficiency (DC50). Its defined PEG12 length allows it to be used within a series of discrete PEG linkers (e.g., PEG4, PEG8, PEG12) to empirically determine the optimal spacing for productive ternary complex formation.

On-Resin Modification of Peptides in Fmoc-SPPS

For researchers needing to attach a functional molecule (e.g., a fluorophore, biotin, or small molecule drug) to a specific site within a synthetic peptide, this compound is the ideal choice. Its Fmoc-protected amine allows it to be incorporated like a standard amino acid during automated or manual Fmoc-SPPS. The terminal carboxylic acid then serves as a handle for subsequent conjugation after the peptide is synthesized, cleaved, and deprotected.

Manufacturing of Homogeneous Antibody-Drug Conjugates (ADCs)

In the development and manufacturing of ADCs, achieving a uniform product with a defined drug-to-antibody ratio (DAR) is critical for ensuring a consistent therapeutic window and predictable pharmacokinetics. The monodisperse nature of this linker ensures that every ADC molecule is identical, in contrast to the heterogeneous mixtures produced using polydisperse PEG linkers. This is the right choice for process development and cGMP manufacturing where reproducibility and analytical clarity are paramount.

XLogP3

0.9

Dates

Last modified: 04-14-2024

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